

# 1,10-undecadiene molecular structure and formula

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Compound of Interest

Compound Name: 1,10-Undecadiene

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## An In-depth Technical Guide to 1,10-Undecadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental procedures for **1,10-undecadiene**, a linear alpha,omega-diene. The information is curated for professionals in research and development who require detailed technical data.

#### **Molecular Structure and Formula**

**1,10-undecadiene** is a hydrocarbon belonging to the alkadiene class.[1][2] Its structure consists of an eleven-carbon chain with two terminal double bonds.

Molecular Formula: C<sub>11</sub>H<sub>20</sub>[1][3][4][5][6]

• IUPAC Name: undeca-1,10-diene[1]

CAS Registry Number: 13688-67-0[1][3][4][5]

Molecular Weight: 152.28 g/mol [1]



The molecule's geometry is characterized by sp³ hybridized carbon atoms in the aliphatic chain, resulting in tetrahedral bond angles of approximately 109.5°, and sp² hybridized carbon atoms at the terminal double bonds, with trigonal planar geometry and bond angles of approximately 120°.

#### Molecular Identifiers:

- SMILES: C=CCCCCCCCC[7]
- InChl: InChl=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2[3][4][5]
- InChikey: VOSLXTGMYNYCPW-UHFFFAOYSA-N[3][4][5]

## **Physicochemical and Spectroscopic Data**

The following tables summarize key quantitative data for **1,10-undecadiene**, including both experimental and calculated properties.

**Table 1: Physicochemical Properties** 

Property	Value	Unit	Source
Boiling Point	187	°C	LabSolutions
Melting Point	-	°C	Not available
Density	-	g/cm³	Not available
logP (Octanol/Water Partition Coefficient)	4.089	-	Cheméo (Calculated) [7]
Water Solubility (log10WS)	-4.13	mol/L	Cheméo (Calculated) [7]
Enthalpy of Vaporization (ΔvapH°)	38.74	kJ/mol	Cheméo (Calculated) [7]
Enthalpy of Fusion (ΔfusH°)	21.69	kJ/mol	Cheméo (Calculated) [7]
Enthalpy of Formation (ΔfH°gas)	-19.51	kJ/mol	Cheméo (Calculated) [7]



**Table 2: Spectroscopic Data** 

Technique	Key Peaks/Signals	Source
Mass Spectrometry (EI)	m/z top peak: 41; 2nd highest: 55; 3rd highest: 67	PubChem[1]
Infrared (IR) Spectroscopy	Data available	NIST[3][6]
<sup>1</sup> H NMR Spectroscopy	Data available	ResearchGate[8]
<sup>13</sup> C NMR Spectroscopy	Data available	PubChem[9]

## **Experimental Protocols**

The following are representative experimental protocols for the synthesis, purification, and characterization of **1,10-undecadiene**, based on established organic chemistry methodologies.

### Synthesis: Grignard Coupling of 5-Bromo-1-pentene

This protocol describes a plausible synthesis route for **1,10-undecadiene** via the coupling of a Grignard reagent.

#### Materials:

- 5-bromo-1-pentene
- Magnesium turnings
- · Anhydrous diethyl ether
- Iodine (crystal)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

• Grignard Reagent Formation:



- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
- Add a small crystal of iodine to activate the magnesium.
- Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle heating.
- Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
  - Cool the Grignard reagent to 0 °C in an ice bath.
  - Slowly add another equivalent of 5-bromo-1-pentene dropwise.
  - After the addition, allow the reaction to warm to room temperature and stir overnight.
- · Work-up and Extraction:
  - Quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution.
  - Transfer the mixture to a separatory funnel.
  - Extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.

#### **Purification: Fractional Distillation**

The crude **1,10-undecadiene** is purified by fractional distillation to remove unreacted starting materials and high-boiling-point byproducts.

Procedure:



- Set up a fractional distillation apparatus with a Vigreux column.
- Transfer the crude product to the distillation flask.
- · Heat the flask gently.
- Collect the fraction that distills at the boiling point of **1,10-undecadiene** (187 °C at atmospheric pressure). The boiling point will be lower under vacuum.

## Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the final product are confirmed by GC-MS.

Typical GC-MS Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min.
- Mass Spectrometer: Electron ionization (EI) mode.

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the known fragmentation pattern of **1,10-undecadiene**.

### **Chemical Reactivity and Visualization**

**1,10-undecadiene**, as an alpha,omega-diene, is a key monomer in acyclic diene metathesis (ADMET) polymerization. This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, results in the formation of a long-chain polyene and the release of ethylene gas.

## Acyclic Diene Metathesis (ADMET) Polymerization of 1,10-Undecadiene





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Caption: ADMET polymerization of **1,10-undecadiene**.

### **Safety Information**

**1,10-undecadiene** is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. Avoid contact with heat, sparks, and open flames.

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